REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][N+:4]([O-:8])=[C:5]([SH:7])[CH:6]=1.S([O-])([O-])(=O)=O.[Zn+2:14].[Cl-].[Zn+2].[Cl-].C([O-])(=O)C.[Zn+2].C([O-])(=O)C>O>[CH:1]1[CH:2]=[CH:3][N:4]([O-:8])[C:5](=[S:7])[CH:6]=1.[CH:1]1[CH:2]=[CH:3][N:4]([O-:8])[C:5](=[S:7])[CH:6]=1.[Zn+2:14] |f:1.2,3.4.5,6.7.8,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=C[N+](=C(C1)S)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=C[N+](=C(C1)S)[O-]
|
Name
|
zinc sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in a turbulent flow reactor generating pulverizing
|
Type
|
TEMPERATURE
|
Details
|
forces, the turbulent flow reactor maintained at a pressure of from about 18,000 psi to about 23,000 psi
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |